Laminaran

説明

作用機序

Target of Action

Laminaran, also known as Laminarin, is a storage glucan found in brown algae . It primarily targets the human immune system and has been reported to enhance health, improve immunity, and treat and prevent diseases .

Mode of Action

this compound interacts with its targets by modulating the intestinal pH and short-chain fatty acids (SCFAs) production . It also acts as a systemic acquired resistance (SAR) inducer . The hydrolysis of this compound is catalyzed by enzymes such as laminarinase that breaks the β (1→3) bonds .

Biochemical Pathways

this compound affects the biochemical pathways related to immune response and inflammation. It contributes to the production of SCFAs, which play a crucial role in maintaining gut health and modulating the immune response .

Pharmacokinetics

It is known that this compound is biodegradable, biocompatible, and exhibits low toxicity .

Result of Action

The molecular and cellular effects of this compound’s action include anti-inflammatory and antioxidant characteristics, which provide a promising avenue for combatting conditions associated with oxidative stress . It also exhibits immunomodulatory attributes, positioning it as an encouraging contender in immunotherapy and the development of vaccines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light variability can drive its concentration in marine environments . Furthermore, the extraction process of this compound from brown algae can be influenced by environmental factors .

生化学分析

Biochemical Properties

Laminaran interacts with various enzymes, proteins, and other biomolecules. Bacteria digest and consume this compound with laminarinases . Their genomes frequently contain multiple homologs; however, the biological role for this replication remains unclear . All four laminarinases employ an endolytic mechanism and specifically cleave the β-1,3-glycosidic bond .

Cellular Effects

This compound has been reported to have potential pharmacological properties such as antioxidant, anti-tumor, anti-coagulant, anticancer, immunomodulatory, anti-obesity, anti-diabetic, anti-inflammatory, wound healing, and neuroprotective potential . It has been widely investigated as a functional material in biomedical applications as it is biodegradable, biocompatible, and is low toxic substances .

Molecular Mechanism

The biological activity of this compound depends on the molecular size, extraction methods, type of sugar, type of linkage, and molecular geometry . In addition, the structure and biological activities of this compound are influenced by environmental factors .

Temporal Effects in Laboratory Settings

This compound shows a diel variation trend in marine algae, the content of which increases in the day but decreases at night . This compound also significantly accumulates in the stationary phase of algal growth . Furthermore, the metabolic pathway of this compound and the remolding carbon mechanism in response to marine nitrogen limitation are proposed and comprehensively discussed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The reported preclinical and clinical studies demonstrate the potential of this compound as natural alternative agents in biomedical and industrial applications such as nutraceuticals, pharmaceuticals, functional food, drug development/delivery, and cosmeceuticals .

Metabolic Pathways

This compound is a major storage of carbohydrate in marine algae . Its high content and potential functions draw increasing attention . Our understanding of its metabolisms and functions is still fragmented . After reviewing, marine algae exhibit a spectacular capacity of this compound accumulation especially in the diatom Odontella aurita .

準備方法

Synthetic Routes and Reaction Conditions

Laminaran oligosaccharides can be obtained through partial acid hydrolysis of this compound derived from Laminaria digitata. The optimal yield is achieved with a hydrolysis time of 55 minutes, temperature of 71°C, and acid concentration of 1.00 mol/L . The structure of the purified oligosaccharides is analyzed through mass spectrometry and nuclear magnetic resonance .

Industrial Production Methods

Industrial production of this compound involves the extraction from brown algae, such as Laminaria digitata, using enzyme-assisted extraction (EAE) techniques. This method targets and breaks down this compound while leaving other constituents undamaged . The extracted this compound is then purified and processed for various applications.

化学反応の分析

Types of Reactions

Laminaran undergoes hydrolysis catalyzed by enzymes such as laminarinase, which breaks the β (1→3) bonds . It can also participate in oxidation and reduction reactions due to its polysaccharide structure.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using laminarinase.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

Hydrolysis: Laminaribiose, laminaritriose, laminaritetrose, and laminaripentaose.

Oxidation: Oxidized polysaccharides with altered functional groups.

Reduction: Reduced polysaccharides with modified structures.

科学的研究の応用

Laminaran has a wide range of scientific research applications due to its biocompatibility, low cytotoxicity, and cell proliferation support . It is used in:

Biomedicine: Immunotherapy, vaccine development, anti-inflammatory and antioxidant therapies.

Drug Delivery: Exceptional encapsulation capabilities for targeted therapies.

Tissue Engineering: Enhancing adhesion, migration of cells, and deposition of extracellular matrix.

Functional Foods and Nutraceuticals: Prebiotic effects and health benefits.

類似化合物との比較

Similar Compounds

Chrysolaminarin: A storage glucan found in phytoplankton.

Fucoidan: A sulfated polysaccharide from brown algae with anticoagulant and anticancer properties.

Alginate: A polysaccharide from brown algae used in wound dressings and drug delivery.

Uniqueness of Laminaran

This compound’s unique β (1→3)-glucan with β (1→6)-branches structure distinguishes it from other polysaccharides. Its specific ratio of β (1→3) to β (1→6) linkages and its ability to form linear polysaccharides make it particularly effective in biomedical applications .

特性

IUPAC Name |

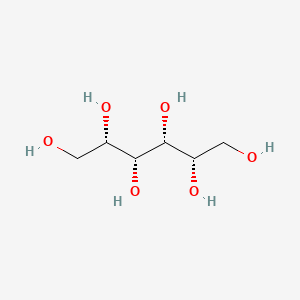

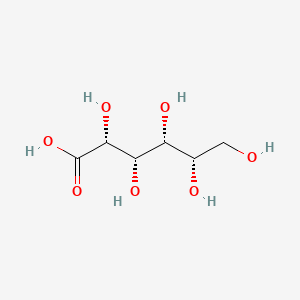

4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTMGCOVALSLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864163 | |

| Record name | Hexopyranosyl-(1->3)hexopyranosyl-(1->3)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Galactotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

9008-22-4, 5077-30-5 | |

| Record name | Laminaran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Laminaran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Galactotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 - 245 °C | |

| Record name | Galactotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular structure of laminarin?

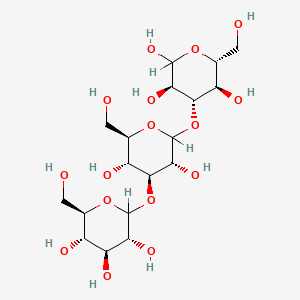

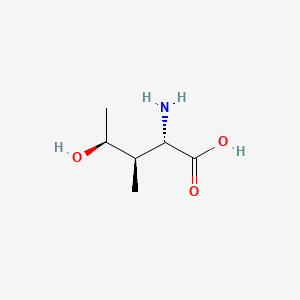

A1: Laminarin is a β-glucan composed of repeating glucose units linked through β-(1,3) glycosidic bonds with occasional β-(1,6) branches. [, , , ] The frequency and length of these branches can vary depending on the algal species.

Q2: What is the molecular weight range of laminarin?

A2: Laminarin generally exists as a low molecular weight polysaccharide, with sizes typically ranging from less than 10 kDa to around 35 kDa. [, , , ] The molecular weight can be influenced by factors such as algal source, extraction method, and potential degradation.

Q3: How can laminarin be structurally characterized?

A3: Several techniques can be employed to characterize laminarin's structure, including: * High-Performance Liquid Chromatography (HPLC): Determines molecular weight distribution and purity. [, , , ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on glycosidic linkages and branching patterns. [, , ] * Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and detects changes in chemical structure. [, ]

Q4: Does laminarin exhibit any unique material properties?

A4: Yes, laminarin is characterized by its low viscosity and high solubility in both aqueous and organic solvents. [] This property makes it suitable for applications such as injectable hydrogel development and microfabrication. []

Q5: What are the main biological activities reported for laminarin?

A5: Research has shown laminarin possesses a range of bioactivities, including: * Immunomodulatory effects: Laminarin can modulate immune responses by interacting with immune cells and influencing cytokine production. [, , , , , ] * Antitumor activity: Studies have reported inhibitory effects of laminarin on the growth of various cancer cell lines. [, , ] * Antioxidant properties: Laminarin exhibits antioxidant activity, scavenging free radicals and protecting against oxidative stress. [, , ] * Metabolic effects: Research suggests laminarin may influence glucose metabolism and energy homeostasis. [, , ]

Q6: How does laminarin influence downstream signaling pathways?

A7: Laminarin binding to receptors like Dectin-1 activates intracellular signaling pathways, impacting various cellular processes. These pathways can involve: * Mitogen-activated protein kinase (MAPK) pathway: Involved in cell proliferation, differentiation, and apoptosis. [, ] * Nuclear factor erythroid 2-related factor 2 (NRF2) pathway: Regulates antioxidant and detoxification responses. [] * Phosphatidylinositol 3-kinase/Protein kinase B (PI3K/AKT) pathway: Plays a role in cell survival, growth, and metabolism. []

Q7: How does the structure of laminarin affect its biological activity?

A8: Studies suggest structure-activity relationships play a crucial role in laminarin's bioactivity. Factors like molecular weight, branching patterns, and degree of sulfation can significantly impact its potency and selectivity. [, , , , ] For instance, lower molecular weight laminarin often exhibits enhanced biological activity compared to its higher molecular weight counterpart. [, ]

Q8: What are the potential applications of laminarin in various fields?

A9: Given its diverse biological activities, laminarin holds promise for various applications, including: * Pharmaceuticals: Development of immunomodulatory drugs, anticancer agents, and antioxidants. [, , , ] * Functional foods and nutraceuticals: Incorporation into food products to enhance nutritional value and provide health benefits. [, , ] * Cosmetics: Utilization in skincare products for its antioxidant and moisturizing properties. [] * Bioremediation: Potential use in degrading pollutants and restoring ecological balance. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

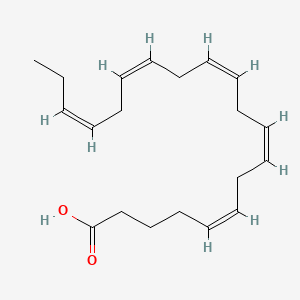

![10-(2-Chloro-6-fluorobenzyl)-8-(4-methylpiperazine-1-carbonyl)dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B1674374.png)